molecular formula C11H9NO3 B1326784 2-(1,3-Benzoxazol-2-yl)cyclopropanecarboxylic acid CAS No. 1142214-36-5

2-(1,3-Benzoxazol-2-yl)cyclopropanecarboxylic acid

Cat. No.: B1326784
CAS No.: 1142214-36-5
M. Wt: 203.19 g/mol
InChI Key: ZZTHDEKCVGNAJD-UHFFFAOYSA-N
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Description

2-(1,3-Benzoxazol-2-yl)cyclopropanecarboxylic acid is a compound with the molecular formula C11H9NO3 and a molecular weight of 203.19 g/mol.

Biochemical Analysis

Biochemical Properties

2-(1,3-Benzoxazol-2-yl)cyclopropanecarboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions often involves binding to specific active sites on enzymes, leading to either inhibition or activation of enzymatic activity. For instance, it may interact with proteases, altering their activity and thereby influencing protein degradation pathways .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may affect the MAPK/ERK pathway, leading to changes in gene expression that promote or inhibit cell proliferation . Additionally, it can alter metabolic fluxes within the cell, impacting overall cellular energy balance .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its interaction. For instance, it may bind to the active site of an enzyme, preventing substrate access and thereby inhibiting enzymatic activity . Alternatively, it can induce conformational changes in proteins, leading to altered gene expression patterns .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but prolonged exposure can lead to degradation, which may reduce its efficacy . Long-term studies in vitro and in vivo have indicated that its effects on cellular function can persist, although the magnitude of these effects may diminish over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhanced cellular function and improved metabolic balance . At higher doses, toxic or adverse effects can occur, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is most effective without causing harm .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism within the cell. These interactions can influence metabolic flux and alter metabolite levels, impacting overall cellular metabolism . For example, it may be metabolized by cytochrome P450 enzymes, leading to the production of specific metabolites that further modulate cellular function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation within different cellular compartments . For instance, it may be transported into the cell via specific membrane transporters and subsequently bind to intracellular proteins that direct its distribution to target sites .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production . Alternatively, it may be directed to the nucleus, where it can modulate gene expression and other nuclear processes .

Preparation Methods

The synthesis of 2-(1,3-Benzoxazol-2-yl)cyclopropanecarboxylic acid typically involves the cyclopropanation of a benzoxazole derivative. The reaction conditions often include the use of a strong base and a suitable cyclopropanating agent. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

2-(1,3-Benzoxazol-2-yl)cyclopropanecarboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-(1,3-Benzoxazol-2-yl)cyclopropanecarboxylic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1,3-Benzoxazol-2-yl)cyclopropanecarboxylic acid involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to target proteins or enzymes, leading to modulation of their activity .

Comparison with Similar Compounds

2-(1,3-Benzoxazol-2-yl)cyclopropanecarboxylic acid can be compared with other similar compounds, such as:

  • 2-(1,3-Benzoxazol-2-yl)acetic acid
  • 2-(1,3-Benzoxazol-2-yl)propanoic acid

These compounds share similar structural features but may differ in their chemical properties and applications.

Properties

IUPAC Name

2-(1,3-benzoxazol-2-yl)cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c13-11(14)7-5-6(7)10-12-8-3-1-2-4-9(8)15-10/h1-4,6-7H,5H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZTHDEKCVGNAJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)O)C2=NC3=CC=CC=C3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001239262
Record name Cyclopropanecarboxylic acid, 2-(2-benzoxazolyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001239262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1142214-36-5
Record name Cyclopropanecarboxylic acid, 2-(2-benzoxazolyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1142214-36-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopropanecarboxylic acid, 2-(2-benzoxazolyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001239262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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